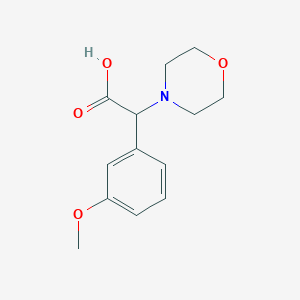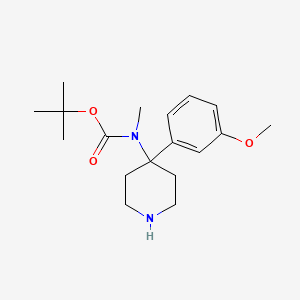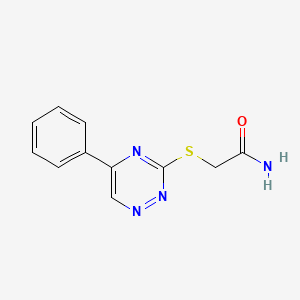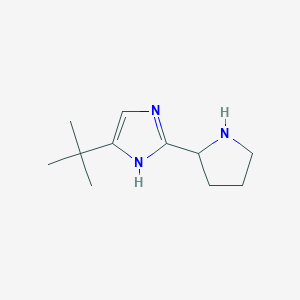
2-(3-Methoxyphenyl)-2-morpholinoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-morpholinoacetic acid is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a methoxyphenyl group and a morpholino group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2-morpholinoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-morpholinoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3-Methoxyphenyl)-2-morpholinoacetic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the morpholino group can enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)acetic acid: Lacks the morpholino group, which may affect its solubility and biological activity.
2-(4-Methoxyphenyl)-2-morpholinoacetic acid: Similar structure but with a different position of the methoxy group, which can influence its reactivity and interactions.
2-(3-Methoxyphenyl)-2-piperidinoacetic acid: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical properties and applications.
Uniqueness
2-(3-Methoxyphenyl)-2-morpholinoacetic acid is unique due to the presence of both the methoxyphenyl and morpholino groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-11-4-2-3-10(9-11)12(13(15)16)14-5-7-18-8-6-14/h2-4,9,12H,5-8H2,1H3,(H,15,16) |
Clave InChI |
CBOROWIBSMZHAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C(=O)O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)
![6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11814940.png)
![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)





![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)

